2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran
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Overview
Description
2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran is a chemical compound that features a tetrahydropyran ring fused with an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced under appropriate conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the epoxide can yield various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving complex heterocyclic structures.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Mechanism of Action
The mechanism of action of 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran involves its reactivity as an epoxide. The strained three-membered ring of the oxirane is highly susceptible to nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various synthetic transformations to create more complex structures.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the epoxide group, used as a protecting group in organic synthesis.
Dihydro-2H-pyran: Another related compound, often used in the synthesis of tetrahydropyran derivatives.
Uniqueness
2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran is unique due to the presence of both the tetrahydropyran ring and the oxirane group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-[[(2S)-oxiran-2-yl]methoxy]oxane |
InChI |
InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2/t7-,8?/m0/s1 |
InChI Key |
FSJPDLYSFQMHHV-JAMMHHFISA-N |
Isomeric SMILES |
C1CCOC(C1)OC[C@@H]2CO2 |
Canonical SMILES |
C1CCOC(C1)OCC2CO2 |
Origin of Product |
United States |
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